Cyclopropyl 2,4-difluorophenyl ketone
Overview
Description
Cyclopropyl 2,4-difluorophenyl ketone is an organic compound with the molecular formula C₁₀H₈F₂O It is characterized by the presence of a cyclopropyl group attached to a 2,4-difluorophenyl ketone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl 2,4-difluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopropyl benzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl ketones depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl 2,4-difluorophenyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mechanism of Action
The mechanism of action of Cyclopropyl 2,4-difluorophenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Cyclopropyl 2,4-difluorophenyl ketone can be compared with other similar compounds such as:
Cyclopropyl phenyl ketone: Lacks the fluorine substituents, which can significantly alter its reactivity and properties.
2,4-Difluorophenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.
Properties
IUPAC Name |
cyclopropyl-(2,4-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCOBHJTXEYLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437457 | |
Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60131-34-2 | |
Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of cyclopropyl 2,4-difluorophenyl ketone in the synthesis of the neuroleptic agent ID-470B?
A1: this compound serves as the crucial starting material for synthesizing the radiolabeled neuroleptic agent ID-470B (2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone). [] The synthesis involves a series of reactions starting with the Friedel-Crafts reaction of this compound with cyclopropane-carboxylic-14c acid. This reaction introduces the radiolabeled carbon (carbon-14) at the carbonyl position, ultimately leading to the target compound.
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